molecular formula C14H25NO4 B2730364 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid CAS No. 1706448-90-9

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid

Cat. No.: B2730364
CAS No.: 1706448-90-9
M. Wt: 271.357
InChI Key: UANZWVXYAMRWAD-UHFFFAOYSA-N
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Description

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino-cyclohexyl moiety, which is further connected to a propionic acid chain. This compound is of interest due to its applications in organic synthesis, particularly in peptide chemistry, where the Boc group is commonly used as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group on cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Formation of the Propionic Acid Chain: The protected amino-cyclohexyl compound is then reacted with a suitable propionic acid derivative, such as a propionyl chloride or propionic anhydride, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid undergoes several types of chemical reactions:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Substitution: The amino group, once deprotected, can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl ring and the propionic acid chain.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Various alkyl halides, acyl chlorides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Deprotection: Cyclohexylamine derivatives

    Substitution: N-substituted cyclohexylamine derivatives

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexanol derivatives

Scientific Research Applications

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-valine

Uniqueness

3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of cyclic peptides and other complex molecules where rigidity and specific spatial arrangements are crucial.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-7-11(16)17)8-5-4-6-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANZWVXYAMRWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706448-90-9
Record name 3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid
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